molecular formula C5H12O4S B14344189 Acetic acid;2-methylsulfinylethanol CAS No. 92543-11-8

Acetic acid;2-methylsulfinylethanol

Cat. No.: B14344189
CAS No.: 92543-11-8
M. Wt: 168.21 g/mol
InChI Key: JVWAVODGOHYFHG-UHFFFAOYSA-N
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Description

Acetic acid;2-methylsulfinylethanol is an organic compound that combines the properties of acetic acid and 2-methylsulfinylethanol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 2-methylsulfinylethanol, on the other hand, is an organosulfur compound that contains a sulfoxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methylsulfinylethanol can be achieved through several methods. One common approach involves the reaction of acetic acid with 2-methylsulfinylethanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction can be represented as follows:

CH3COOH+CH3SOCH2CH2OHCH3COOCH2CH2SOCH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{SOCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{SOCH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​SOCH2​CH2​OH→CH3​COOCH2​CH2​SOCH3​+H2​O

Industrial Production Methods

Industrial production of this compound often involves the carbonylation of methanol, followed by the addition of 2-methylsulfinylethanol. The process can be optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methylsulfinylethanol undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group in 2-methylsulfinylethanol can be oxidized to form a sulfone group.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The hydroxyl group in 2-methylsulfinylethanol can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Acetic acid;2-methylsulfinylethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid;2-methylsulfinylethanol involves its interaction with specific molecular targets and pathways. The sulfoxide group in 2-methylsulfinylethanol can act as a nucleophile, participating in various chemical reactions. The compound can also interact with enzymes and proteins, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with a wide range of applications.

    2-methylsulfinylethanol: An organosulfur compound with distinct chemical properties.

Uniqueness

Acetic acid;2-methylsulfinylethanol combines the properties of both acetic acid and 2-methylsulfinylethanol, resulting in a compound with unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

92543-11-8

Molecular Formula

C5H12O4S

Molecular Weight

168.21 g/mol

IUPAC Name

acetic acid;2-methylsulfinylethanol

InChI

InChI=1S/C3H8O2S.C2H4O2/c1-6(5)3-2-4;1-2(3)4/h4H,2-3H2,1H3;1H3,(H,3,4)

InChI Key

JVWAVODGOHYFHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CS(=O)CCO

Origin of Product

United States

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